molecular formula C16H26ClNO B6053551 [4-(4-tert-butylphenoxy)but-2-en-1-yl]ethylamine hydrochloride

[4-(4-tert-butylphenoxy)but-2-en-1-yl]ethylamine hydrochloride

Cat. No.: B6053551
M. Wt: 283.83 g/mol
InChI Key: HSUXLIVBJINOIV-UHDJGPCESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(4-tert-butylphenoxy)but-2-en-1-yl]ethylamine hydrochloride, also known as TBE-31, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of [4-(4-tert-butylphenoxy)but-2-en-1-yl]ethylamine hydrochloride involves its ability to modulate various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. This compound has been found to inhibit the activation of these pathways, leading to the inhibition of cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, modulation of signaling pathways, and reduction of inflammation. This compound has also been shown to improve cognitive function and protect neurons from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using [4-(4-tert-butylphenoxy)but-2-en-1-yl]ethylamine hydrochloride in lab experiments is its potential as a therapeutic agent in cancer treatment and neuroprotection. Another advantage is its ability to modulate signaling pathways, making it a useful tool in studying various cellular processes. However, one limitation of using this compound in lab experiments is its limited availability and high cost.

Future Directions

There are several future directions for [4-(4-tert-butylphenoxy)but-2-en-1-yl]ethylamine hydrochloride research, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent in other diseases, and the exploration of its mechanism of action in more detail. Additionally, the use of this compound in combination with other drugs or therapies could also be explored to enhance its effectiveness.

Synthesis Methods

The synthesis of [4-(4-tert-butylphenoxy)but-2-en-1-yl]ethylamine hydrochloride involves the reaction between 4-tert-butylphenol and 2-bromoethylamine hydrochloride in the presence of a base, followed by the addition of acrolein. The resulting product is then purified through column chromatography to obtain this compound in its hydrochloride salt form.

Scientific Research Applications

[4-(4-tert-butylphenoxy)but-2-en-1-yl]ethylamine hydrochloride has shown potential in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory effects. In cancer treatment, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, this compound has been shown to protect neurons from oxidative stress and improve cognitive function. In anti-inflammatory effects, this compound has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation.

Properties

IUPAC Name

(E)-4-(4-tert-butylphenoxy)-N-ethylbut-2-en-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.ClH/c1-5-17-12-6-7-13-18-15-10-8-14(9-11-15)16(2,3)4;/h6-11,17H,5,12-13H2,1-4H3;1H/b7-6+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUXLIVBJINOIV-UHDJGPCESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC=CCOC1=CC=C(C=C1)C(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC/C=C/COC1=CC=C(C=C1)C(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.